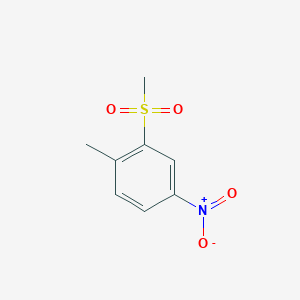
1-Methyl-2-(methylsulfonyl)-4-nitrobenzene
Descripción general
Descripción
1-Methyl-2-(methylsulfonyl)-4-nitrobenzene is an organic compound with the molecular formula C8H9NO4S It is characterized by the presence of a methylsulfonyl group, a nitro group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(methylsulfonyl)-4-nitrobenzene typically involves the nitration of 1-methyl-4-(methylsulfonyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(methylsulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium hydride or sodium methoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1-Methyl-2-(methylsulfonyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(methylsulfonyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene
- 1-(Methylsulfonyl)-3-nitrobenzene
- 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
- 1-(Ethylsulfanyl)-2-nitrobenzene
- 1-(2-Bromoethoxy)-4-nitrobenzene
Uniqueness
1-Methyl-2-(methylsulfonyl)-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H9NO4S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
1-methyl-2-methylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S/c1-6-3-4-7(9(10)11)5-8(6)14(2,12)13/h3-5H,1-2H3 |
Clave InChI |
ZYYSUWBRKYMQRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
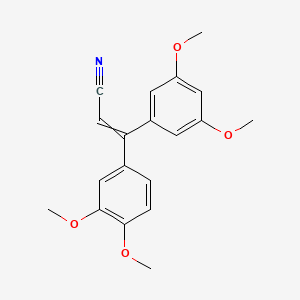

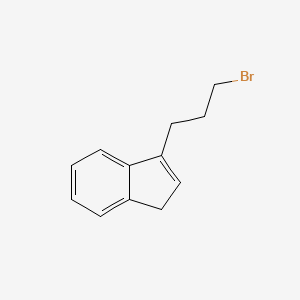
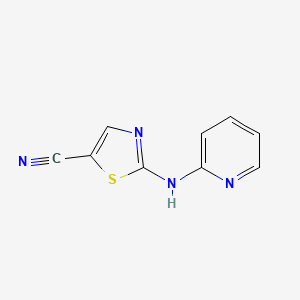
![2-Bromo-3-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B8720800.png)
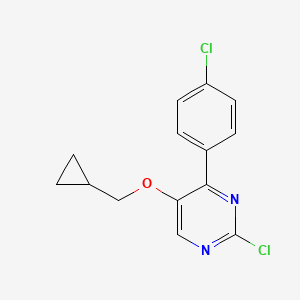
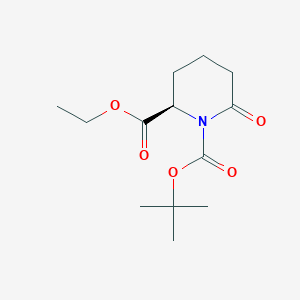
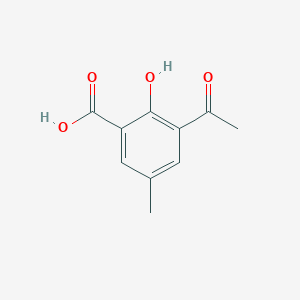
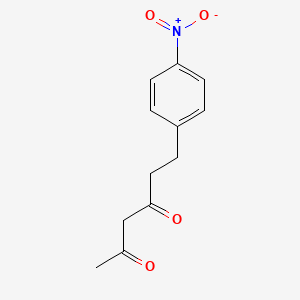
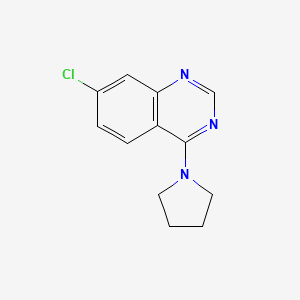
![tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B8720841.png)
![ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate](/img/structure/B8720845.png)
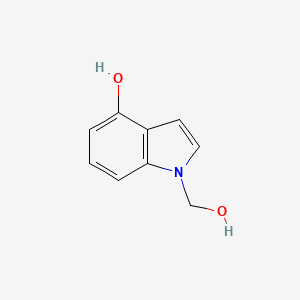
![1-[2-(2,4-Dimethylphenyl)-4-methylthiazol-5-yl]ethanone](/img/structure/B8720862.png)
